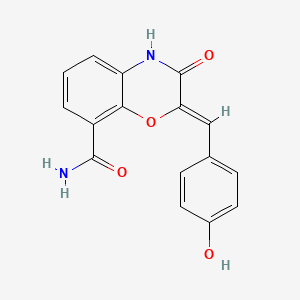

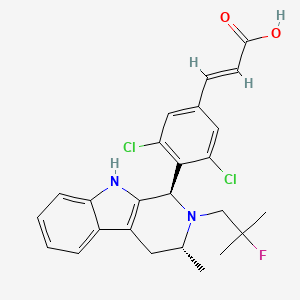

![molecular formula C19H18F4N4O2 B10854854 2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B10854854.png)

2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

MYF-03-176 is a small molecule drug developed as a potent and orally active inhibitor of the TEA domain transcription factors (TEAD). It is designed to disrupt the association between Yes-associated protein (YAP) and TEAD, which plays a crucial role in the Hippo signaling pathway. This pathway is involved in regulating cell growth, proliferation, and apoptosis, and its dysregulation has been implicated in various cancers, including malignant pleural mesothelioma .

Preparation Methods

The synthesis of MYF-03-176 involves a structure-based design approach, starting from the initial compound MYF-03-69. The synthetic route includes covalent fragment screening and optimization to develop an irreversible TEAD inhibitor. The key step involves the covalent binding of MYF-03-176 to the palmitate pocket of TEAD through a conserved cysteine residue . Detailed reaction conditions and industrial production methods are not publicly available, but the compound is synthesized to achieve high purity and efficacy for in vivo applications .

Chemical Reactions Analysis

MYF-03-176 primarily undergoes covalent binding reactions with the TEAD palmitate pocket. This reaction is facilitated by the presence of a conserved cysteine residue in TEAD, which forms a covalent bond with MYF-03-176 . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution in its primary mode of action. Instead, its efficacy is derived from its ability to form a stable covalent bond with TEAD, thereby inhibiting its interaction with YAP .

Scientific Research Applications

MYF-03-176 has shown significant potential in scientific research, particularly in the fields of cancer biology and drug discovery. Its primary application is in the inhibition of TEAD-mediated transcription, which is crucial for the proliferation of cancer cells dependent on the Hippo signaling pathway . The compound has demonstrated strong antitumor efficacy in preclinical models of malignant pleural mesothelioma and other cancers driven by TEAD-YAP alterations . Additionally, MYF-03-176 is used in research to study the molecular mechanisms of TEAD-YAP interactions and to develop new therapeutic strategies targeting the Hippo pathway .

Mechanism of Action

MYF-03-176 exerts its effects by covalently binding to the palmitate pocket of TEAD proteins, specifically targeting a conserved cysteine residue . This binding disrupts the association between TEAD and YAP, thereby inhibiting TEAD-mediated transcriptional activity . The inhibition of TEAD-YAP interaction leads to the suppression of target gene expression involved in cell growth and survival, ultimately resulting in reduced proliferation of cancer cells .

Comparison with Similar Compounds

Similar compounds include MYF-03-69 and K-975, both of which also target the TEAD-YAP interaction . MYF-03-176 is unique in its high potency and oral bioavailability, making it more suitable for in vivo applications . Compared to MYF-03-69, MYF-03-176 has been optimized for better pharmacokinetic properties and stronger antitumor efficacy .

Properties

Molecular Formula |

C19H18F4N4O2 |

|---|---|

Molecular Weight |

410.4 g/mol |

IUPAC Name |

2-fluoro-1-[(3R,4R)-3-(pyrimidin-2-ylamino)-4-[[4-(trifluoromethyl)phenyl]methoxy]pyrrolidin-1-yl]prop-2-en-1-one |

InChI |

InChI=1S/C19H18F4N4O2/c1-12(20)17(28)27-9-15(26-18-24-7-2-8-25-18)16(10-27)29-11-13-3-5-14(6-4-13)19(21,22)23/h2-8,15-16H,1,9-11H2,(H,24,25,26)/t15-,16-/m1/s1 |

InChI Key |

KVAWNRUJSYWYJX-HZPDHXFCSA-N |

Isomeric SMILES |

C=C(C(=O)N1C[C@H]([C@@H](C1)OCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3)F |

Canonical SMILES |

C=C(C(=O)N1CC(C(C1)OCC2=CC=C(C=C2)C(F)(F)F)NC3=NC=CC=N3)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![12-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]amino]-N-[(5R)-3-[2-[(4-fluorophenyl)methyl-[(2S)-1,1,1-trifluoropropan-2-yl]amino]-2-oxoethyl]-2,4-dioxospiro[1,3-oxazolidine-5,1'-2,3-dihydroindene]-5'-yl]dodecanamide](/img/structure/B10854791.png)

![(2R)-4-[3-(2-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-4-fluorophenyl]-2-(1,3-thiazol-2-yl)but-3-yn-2-ol](/img/structure/B10854797.png)

![1-[(2R,3S,5S)-5-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B10854810.png)

![[4-[[2,3-Dioxo-5-(trifluoromethyl)indol-1-yl]methyl]phenyl]methyl carbamimidothioate;hydrobromide](/img/structure/B10854826.png)

![N-[[3-[2-[(phenylmethyl)amino]ethyl]-1H-indol-2-yl]methyl]cycloheptanamine](/img/structure/B10854833.png)

![(2R)-2-[(3S,5R,10R,13S,14S,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid](/img/structure/B10854847.png)

![Benzyl 2-[[[5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854856.png)